Cas no 1225519-07-2 (2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene)

2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene
- EN300-1830926
- 1225519-07-2
-
- Inchi: 1S/C12H15NO/c1-9-5-6-10(2)11(7-9)12(3,4)13-8-14/h5-7H,1-4H3
- InChI Key: DHROSPNHKBVDRG-UHFFFAOYSA-N
- SMILES: O=C=NC(C)(C)C1C=C(C)C=CC=1C
Computed Properties
- Exact Mass: 189.115364102g/mol
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.4Ų
- XLogP3: 4
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830926-5.0g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1830926-10.0g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1830926-1g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1830926-0.05g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1830926-0.5g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1830926-0.1g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1830926-0.25g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1830926-5g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1830926-2.5g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1830926-1.0g |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene |
1225519-07-2 | 1g |
$986.0 | 2023-05-26 |
2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene Related Literature
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene
Research Brief on 2-(2-Isocyanatopropan-2-yl)-1,4-dimethylbenzene (CAS: 1225519-07-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene (CAS: 1225519-07-2) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This aromatic isocyanate derivative exhibits unique reactivity patterns due to the steric effects of its tert-butyl-like isocyanate group and the electronic influence of the xylene backbone. Recent studies have highlighted its potential in targeted drug delivery systems and as a building block for novel bioactive molecules.
In 2023, a study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing covalent inhibitors for kinase targets. The researchers utilized 1225519-07-2 as a warhead precursor, capitalizing on its isocyanate group's ability to form stable urea linkages with nucleophilic amino acid residues. This approach showed particular promise in addressing drug-resistant mutations in EGFR and BTK kinases, with lead compounds demonstrating IC50 values in the low nanomolar range.
Parallel research in chemical biology has explored the compound's application in activity-based protein profiling (ABPP). A Nature Chemical Biology publication revealed that derivatives of 2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene could serve as versatile probes for mapping reactive cysteine residues in live cells. The compound's balanced lipophilicity (logP ~2.8) and moderate steric bulk enabled efficient cell penetration while maintaining target specificity.
From a synthetic chemistry perspective, recent advances in the production of 1225519-07-2 have significantly improved yields and purity. A 2024 Organic Process Research & Development paper detailed a continuous flow synthesis method that achieves >90% yield with <0.5% residual phosgene, addressing previous safety concerns in large-scale production. This technological advancement has facilitated broader adoption of the compound in medicinal chemistry programs.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 describing its incorporation into PROTACs (Proteolysis Targeting Chimeras) and molecular glues. Its structural features appear particularly suited for bridging E3 ligase binders to target proteins, with one disclosed example showing 10-fold improved degradation efficiency compared to analogous phenyl-based linkers.
Ongoing toxicological studies suggest that while the compound requires careful handling due to its reactive isocyanate group, its derivatives demonstrate favorable safety profiles in preclinical models. Researchers at multiple institutions are currently evaluating its metabolites and potential off-target effects, with preliminary data indicating rapid clearance and minimal bioaccumulation.
Future research directions appear focused on expanding the compound's applications in bioconjugation chemistry and as a platform for developing new classes of covalent drugs. Its unique combination of stability and reactivity continues to attract attention from both academic and industrial research groups, positioning 2-(2-isocyanatopropan-2-yl)-1,4-dimethylbenzene as a valuable tool in modern drug discovery.
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